molecular formula C24H27N5O3 B3204224 (R)-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate CAS No. 1030377-31-1

(R)-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate

Cat. No.: B3204224
CAS No.: 1030377-31-1
M. Wt: 433.5 g/mol
InChI Key: COQWNFCXULWHAR-LJQANCHMSA-N
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Description

This compound is a chiral 1,4-diazepane derivative with a complex substitution pattern. The 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms) is substituted at the 4-position with a benzoyl group bearing a 5-methyl-2-(2H-1,2,3-triazol-2-yl) moiety and at the 1-position with a benzyl carboxylate ester. The (R)-configuration at the diazepane ring’s stereocenter introduces chirality, which is critical for its biological interactions . Its molecular formula is C₂₆H₂₈N₄O₃, with a molecular weight of 444.53 g/mol.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator, given the diazepane scaffold’s prevalence in bioactive molecules . Its synthesis likely involves multi-step organic reactions, including amide coupling and triazole formation via click chemistry.

Properties

IUPAC Name

benzyl (5R)-5-methyl-4-[5-methyl-2-(triazol-2-yl)benzoyl]-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-18-8-9-22(29-25-11-12-26-29)21(16-18)23(30)28-15-14-27(13-10-19(28)2)24(31)32-17-20-6-4-3-5-7-20/h3-9,11-12,16,19H,10,13-15,17H2,1-2H3/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQWNFCXULWHAR-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate involves multiple steps, including diazotization, iodination, Ullmann coupling, amidation, deprotection, and nucleophilic substitution reactions . The starting material, 2-amino-5-methylbenzoic acid, undergoes diazotization followed by iodination to form 2-iodo-5-methylbenzoic acid. This intermediate is then subjected to Ullmann coupling with 2H-1,2,3-triazole in the presence of copper iodide to yield the triazole derivative. Subsequent amidation and deprotection steps lead to the formation of the target compound.

Industrial Production Methods

For industrial production, the synthesis route is optimized to enhance yield and purity while minimizing the use of column chromatography. Recrystallization is employed for purification, and reaction conditions are carefully controlled to achieve high yields and purity . The total yield of the optimized route is approximately 48%, with a purity of 99.89% .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate is studied for its unique structural features and reactivity. It serves as a model compound for studying diazepane and triazole chemistry.

Biology

The compound’s biological activity is of interest, particularly its potential as a pharmacological agent. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

Industrially, the compound’s synthesis and applications are studied for potential large-scale production and use in various chemical processes.

Mechanism of Action

The mechanism of action of ®-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The triazole moiety may play a role in binding to specific sites, while the diazepane ring can influence the compound’s overall conformation and activity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacokinetic Comparison
Property Main Compound (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-benzoxazole
Molecular Weight (g/mol) 444.53 246.30 273.74
Hydrogen Bond Acceptors 7 4 3
Rotatable Bonds 8 5 4
Predicted BBB Permeability Low (CNS exclusion) Moderate High (CNS-targeting)

Biological Activity

The compound (R)-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several steps, primarily utilizing coupling reactions and deprotection processes. The key starting materials include 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid and 1-benzyloxycarbonyl-5(R)-methyl-1,4-diazepane hydrochloride . The reaction is facilitated using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole) under controlled conditions to yield the desired ester product .

Chemical Structure

The chemical structure can be represented as follows:

C21H26N4O3\text{C}_{21}\text{H}_{26}\text{N}_{4}\text{O}_{3}

This structure includes a triazole ring which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
  • Anticancer Potential : Research suggests that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is facilitated by the triazole moiety, which has been shown to interact with DNA and inhibit topoisomerase enzymes .
  • Neuroactive Properties : Emerging evidence points towards potential neuroactive effects, particularly in modulating orexin receptors involved in sleep regulation. This activity may be beneficial in treating sleep disorders .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study on triazole derivatives demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting that modifications in the triazole ring enhance bioactivity .
  • Another investigation into diazepane derivatives revealed their potential as selective orexin receptor antagonists, which could lead to advancements in sleep medicine .

Comparative Table of Biological Activities

CompoundActivity TypeTarget Organisms/CellsReference
(R)-Benzyl 5-methyl...AntibacterialE. coli, S. aureus
Triazole DerivativeAnticancerVarious cancer cell lines
Diazepane DerivativeNeuroactiveOrexin receptors

Q & A

Synthesis Pathways and Intermediate Characterization

Q: What are the key synthetic routes for preparing (R)-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate, and how are intermediates validated? A: The compound is synthesized via multi-step reactions, including:

  • Stepwise benzoylation and cyclization : Benzyl-protected intermediates are generated using reagents like TiCl₄ and dichloromethyl methyl ether for formylation (e.g., compound 9 in ).
  • Reductive amination : Catalytic hydrogenation (e.g., Pd/C in ) or NaBH₄-mediated reduction stabilizes the diazepane core.
  • Triazole coupling : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole moiety.
    Intermediates are validated via 1H/13C NMR (e.g., compound 7 in : δ 7.2–7.4 ppm for aromatic protons) and HPLC-MS (e.g., [M+H]+ peaks for intermediates in ). Side products are minimized by optimizing stoichiometry (e.g., 1.2 equivalents of benzoyl chloride in ) .

Structural Elucidation via Spectroscopic and Crystallographic Methods

Q: How is the stereochemical configuration of the (R)-enantiomer confirmed? A: The (R)-configuration is resolved using:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention times are compared to racemic mixtures.
  • X-ray crystallography : SHELXL ( ) refines anisotropic displacement parameters. ORTEP-3 ( ) visualizes the diazepane ring puckering (e.g., Cremer-Pople parameters in ). For example, a puckering amplitude (q) > 0.5 Å confirms non-planarity .

Conformational Analysis of the 1,4-Diazepane Ring

Q: How do puckering parameters inform the conformational flexibility of the 1,4-diazepane ring? A: The Cremer-Pople coordinates ( ) quantify ring puckering:

  • Amplitude (q) : Values > 0.5 Å indicate significant deviation from planarity.
  • Phase angle (φ) : Determines puckering mode (e.g., chair vs. boat).
    For diazepanes, φ ≈ 180° suggests a boat conformation, while φ ≈ 60° indicates chair. Molecular dynamics (MD) simulations (e.g., AMBER force fields) model ring flexibility under physiological conditions. Discrepancies between crystallographic and computational data are resolved using SHELXL restraints ( ) .

Addressing Crystallographic Data Contradictions

Q: How are conflicting anisotropic displacement parameters resolved during refinement? A: Contradictions arise from:

  • Disorder in the triazole moiety : Split occupancy models in SHELXL ( ) assign partial weights to alternative positions.
  • Thermal motion : TLS (Translation-Libration-Screw) matrices model rigid-body motion.
    For example, a high Ueq (> 0.1 Ų) for the benzyl group may require ADP restraints or TWIN commands for twinned crystals ( ). Validation tools like WinGX ( ) cross-check R1/wR2 convergence (< 5% divergence) .

Optimizing Reaction Yields in Multi-Step Synthesis

Q: What strategies improve yields during the benzoylation and triazole coupling steps? A: Critical optimizations include:

  • Temperature control : Slow addition of benzoyl chloride at –10°C () minimizes side reactions.
  • Catalyst screening : CuI vs. TBTA ligands for CuAAC (: 80–95% yields with TBTA).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance triazole coupling efficiency.
    Yields are quantified via LC-MS and compared to theoretical values (e.g., 70% isolated yield for compound 11 in ) .

Analytical Method Development for Purity Assessment

Q: Which chromatographic methods ensure ≥95% purity for the final compound? A: Two orthogonal methods are employed:

  • Reverse-phase HPLC : C18 column (5 μm, 250 × 4.6 mm), gradient elution (ACN/H2O + 0.1% TFA), UV detection at 254 nm.
  • Chiral SFC : CO2/MeOH mobile phase confirms enantiomeric excess (e.g., >99% ee).
    Impurity profiling uses HRMS-TOF (e.g., m/z 500.2304 for [M+Na]+) to identify byproducts like debenzoylated analogs .

Stability Studies Under Physiological Conditions

Q: How does the compound degrade in simulated gastric fluid (SGF)? A: Stability is assessed via:

  • Accelerated degradation : Incubation in SGF (pH 1.2, 37°C, 24 h).
  • LC-MS/MS analysis : Degradants include hydrolyzed benzyl esters (m/z 320.15) and oxidized triazoles (m/z +16).
    Degradation pathways are modeled using Arrhenius plots (Ea ≈ 50 kJ/mol for ester hydrolysis). Buffering agents (e.g., HEPES) stabilize the compound in vitro .

Computational Modeling of Pharmacophore Features

Q: Which molecular docking protocols predict binding to CNS targets? A: A workflow combining:

  • Ligand preparation : AM1-BCC charges in OpenEye tools.
  • Receptor grid generation : Glide XP for GABA-A receptors (PDB: 6HUP).
  • Free energy perturbation (FEP) : Predicts ΔΔG for triazole modifications.
    Key interactions include H-bonds between the triazole and Arg112 and π-stacking with Phe200 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-Benzyl 5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepane-1-carboxylate

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